molecular formula C16H16N2NaO9S B12335198 4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium

4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium

Cat. No.: B12335198
M. Wt: 435.4 g/mol
InChI Key: DRWXLMLJLFVIER-UHFFFAOYSA-N
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Description

Sodium 4-((6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)oxy)-3-nitrobenzenesulfonate is a complex organic compound that features a combination of sulfonate, nitro, and maleimide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)oxy)-3-nitrobenzenesulfonate typically involves multiple steps. One common route begins with the reaction of 4-nitrobenzenesulfonyl chloride with 6-aminohexanoic acid to form an intermediate. This intermediate is then reacted with maleic anhydride to introduce the maleimide group. The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)oxy)-3-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

Sodium 4-((6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)oxy)-3-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive maleimide group.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of its functional groups. The maleimide group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or protein modification. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The sulfonate group enhances the compound’s solubility in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-((6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carboxamido)hexanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Uniqueness

Sodium 4-((6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)oxy)-3-nitrobenzenesulfonate is unique due to the presence of both a nitro group and a sulfonate group, which confer distinct chemical reactivity and solubility properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specialized applications.

Properties

Molecular Formula

C16H16N2NaO9S

Molecular Weight

435.4 g/mol

InChI

InChI=1S/C16H16N2O9S.Na/c19-14-7-8-15(20)17(14)9-3-1-2-4-16(21)27-13-6-5-11(28(24,25)26)10-12(13)18(22)23;/h5-8,10H,1-4,9H2,(H,24,25,26);

InChI Key

DRWXLMLJLFVIER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na]

Origin of Product

United States

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